2,4-Di-tert-butyl-6-methylaniline

Beschreibung

Chemical Structure and Properties

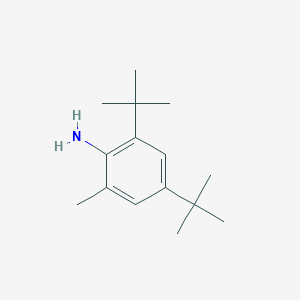

2,4-Di-tert-butyl-6-methylaniline (C₁₆H₂₇N) is a substituted aniline derivative featuring two bulky tert-butyl groups at the 2- and 4-positions and a methyl group at the 6-position of the aromatic ring. This steric hindrance significantly influences its reactivity, solubility, and conformational stability. Key physicochemical properties include:

Eigenschaften

IUPAC Name |

2,4-ditert-butyl-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-10-8-11(14(2,3)4)9-12(13(10)16)15(5,6)7/h8-9H,16H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOENVNBHHIFQKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butyl-6-methylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and controlled temperature to ensure selective alkylation at the desired positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of 2,4-Di-tert-butyl-6-methylaniline may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can help in maintaining consistent reaction conditions and scaling up the production.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 2,4-Di-tert-butyl-6-methylaniline can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where the tert-butyl and methyl groups can direct the incoming electrophile to specific positions. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Reduced amines or other hydrogenated products.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2,4-Di-tert-butyl-6-methylaniline has various applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its steric hindrance properties make it useful in studying reaction mechanisms and kinetics.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing. Its derivatives may serve as lead compounds for new medications.

Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 2,4-Di-tert-butyl-6-methylaniline depends on its specific application. In chemical reactions, the steric hindrance provided by the tert-butyl groups can influence the compound’s reactivity and selectivity. In biological systems, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA, leading to specific biological effects. The exact pathways and targets involved can vary based on the derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

Steric Effects: The two tert-butyl groups in 2,4-di-tert-butyl-6-methylaniline create pronounced steric hindrance, reducing reactivity in electrophilic substitution compared to 2-tert-butyl-6-methylaniline (single tert-butyl group) . In contrast, 2-chloro-4-tert-butyl-6-nitroaniline combines steric bulk with electron-withdrawing groups (Cl, NO₂), making it highly electrophilic at the nitro position .

Synthetic Utility :

- 2,4-Di-tert-butyl-6-methylaniline serves as a precursor for diarylamines (e.g., compound 6p ), though its bulky structure results in low coupling yields (2%) under palladium catalysis .

- The simpler 2-tert-butyl-6-methylaniline is more amenable to functionalization, as evidenced by its use in industrial applications like UV stabilizers .

Spectroscopic Differentiation: The ¹H NMR of 2,4-di-tert-butyl-6-methylaniline shows distinct aromatic proton splitting (δ 7.37 and 7.13) due to para-substitution, absent in mono-substituted analogs like 2-tert-butyl-6-methylaniline .

Compound 6p exhibits even greater steric congestion, leading to challenges in crystallization and purification .

Research Implications

The unique steric and electronic profile of 2,4-di-tert-butyl-6-methylaniline makes it a valuable model compound for studying hindered aromatic systems. Its comparison with simpler analogs highlights trade-offs between stability and reactivity, informing design principles for catalysts, polymers, and agrochemicals. Future studies could explore its utility in chiral ligand synthesis or high-performance materials requiring controlled molecular rigidity.

Biologische Aktivität

Overview

2,4-Di-tert-butyl-6-methylaniline (CAS Number: 35532-73-1) is an organic compound belonging to the aniline class, characterized by the presence of two tert-butyl groups and one methyl group attached to the benzene ring. This unique structure imparts significant steric hindrance, influencing its chemical reactivity and biological activity. The compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications.

- Molecular Formula : C15H25N

- Molecular Weight : 233.37 g/mol

- Structure : The bulky tert-butyl groups contribute to its steric properties, which can affect the compound's interactions with biological targets.

The biological activity of 2,4-Di-tert-butyl-6-methylaniline is largely attributed to its ability to interact with various molecular targets within biological systems. Its derivatives may exhibit actions such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Modulation : It may act on receptors involved in cellular signaling, potentially influencing physiological responses.

- Antioxidant Properties : Some studies suggest that derivatives of this compound could possess antioxidant activity, which is beneficial in preventing oxidative stress-related damage.

Anticancer Activity

Research indicates that 2,4-Di-tert-butyl-6-methylaniline and its derivatives may exhibit anticancer properties. For instance:

- A study demonstrated that certain aniline derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways.

- The compound's steric hindrance may enhance selectivity towards cancer cell lines compared to normal cells, reducing side effects associated with traditional chemotherapeutics.

Anti-inflammatory Effects

The anti-inflammatory potential of 2,4-Di-tert-butyl-6-methylaniline has also been explored:

- It has been suggested that its derivatives can inhibit pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases.

Study on Antioxidant Activity

In a comparative study examining various aniline derivatives, 2,4-Di-tert-butyl-6-methylaniline exhibited significant antioxidant activity. The results highlighted the compound's ability to scavenge free radicals effectively, suggesting a protective role against oxidative damage in cellular systems .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 2,4-Di-tert-butyl-6-methylaniline | 25 | Free radical scavenging |

| Control (Vitamin C) | 15 | Free radical scavenging |

Enzyme Inhibition Study

A recent investigation into the enzyme inhibition properties of 2,4-Di-tert-butyl-6-methylaniline revealed its potential as a selective inhibitor for certain kinases involved in cancer progression:

- Findings : The compound inhibited kinase activity with an IC50 value of approximately 30 µM.

- Implications : This suggests that it could serve as a lead compound for developing targeted cancer therapies .

Comparison with Related Compounds

To understand the uniqueness of 2,4-Di-tert-butyl-6-methylaniline, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,4,6-Tri-tert-butylaniline | More sterically hindered | Increased enzyme inhibition |

| 2,6-Di-tert-butyl-4-methylphenol | Lacks amino group | Strong antioxidant properties |

| 2-Isopropyl-6-methylaniline | Less steric hindrance | Lower selectivity in biological systems |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.